molecular formula C20H35NO4 B12921041 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid

7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid

Cat. No.: B12921041
M. Wt: 353.5 g/mol
InChI Key: ASYOPCDJMCBDPI-BUHFOSPRSA-N
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Description

7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyoctenyl group, a methyl oxopyrrolidinyl group, and a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multiple steps, including the formation of the hydroxyoctenyl group, the oxopyrrolidinyl group, and the heptanoic acid chain. Common synthetic routes may involve:

    Formation of the Hydroxyoctenyl Group: This step may involve the hydroxylation of an octenyl precursor using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Formation of the Oxopyrrolidinyl Group: This step may involve the cyclization of an appropriate precursor using reagents such as acetic anhydride or trifluoroacetic acid.

    Formation of the Heptanoic Acid Chain: This step may involve the elongation of a shorter carbon chain using reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to form an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halides, esters

Scientific Research Applications

7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.

    Gene Expression: Modulating the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    7-[2-(3-Hydroxyoct-1-en-1-yl)-1H-indol-3-yl]heptanoic acid: Similar structure but contains an indole group instead of a pyrrolidinyl group.

    7-[(2R,3R)-3-hydroxy-2-(oct-1-en-1-yl)-5-oxocyclopentyl]heptanoic acid: Similar structure but contains a cyclopentyl group instead of a pyrrolidinyl group.

    7-[2-(3-hydroxyoct-1-en-1-yl)-5-oxocyclopent-1-en-1-yl]heptanoic acid: Similar structure but contains a cyclopent-1-en-1-yl group instead of a pyrrolidinyl group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H35NO4

Molecular Weight

353.5 g/mol

IUPAC Name

7-[4-[(E)-3-hydroxyoct-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid

InChI

InChI=1S/C20H35NO4/c1-3-4-7-10-17(22)14-13-16-15-21(2)20(25)18(16)11-8-5-6-9-12-19(23)24/h13-14,16-18,22H,3-12,15H2,1-2H3,(H,23,24)/b14-13+

InChI Key

ASYOPCDJMCBDPI-BUHFOSPRSA-N

Isomeric SMILES

CCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O

Canonical SMILES

CCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O

Origin of Product

United States

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